Product packaging for Mal-Cyclohexyl-PEG3-Biotin(Cat. No.:)

Mal-Cyclohexyl-PEG3-Biotin

Cat. No.: B13723532
M. Wt: 637.8 g/mol
InChI Key: YVEORNHVGGJXOZ-QIEFCTSUSA-N
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Description

Definition and Chemical Identity

Mal-Cyclohexyl-PEG3-Biotin is a crosslinking reagent characterized by three distinct functional components. The maleimide (B117702) group at one end provides reactivity towards sulfhydryl groups. The biotin (B1667282) molecule at the other end allows for strong and specific binding to avidin (B1170675) and streptavidin proteins. These two ends are connected by a hydrophilic polyethylene glycol (PEG) spacer, which in this specific molecule consists of three ethylene (B1197577) glycol units and includes a cyclohexyl group. This linker is designed for the covalent attachment of biotin to proteins, peptides, or other molecules containing a free sulfhydryl group.

Significance in Biochemical Research

The significance of this compound in biochemical research lies in its ability to facilitate the biotinylation of specific target molecules. Biotinylation is a fundamental technique for labeling and purifying proteins and other biomolecules. The strong and highly specific interaction between biotin and avidin or streptavidin is harnessed in a multitude of applications, including immunoassays, affinity chromatography, and pull-down assays. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, and the cyclohexyl group can provide increased stability. The defined length of the PEG chain also helps to minimize steric hindrance, allowing the biotin to efficiently bind to avidin or streptavidin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H47N5O8S B13723532 Mal-Cyclohexyl-PEG3-Biotin

Properties

Molecular Formula

C30H47N5O8S

Molecular Weight

637.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C30H47N5O8S/c36-25(4-2-1-3-24-28-23(20-44-24)33-30(40)34-28)31-11-13-41-15-17-43-18-16-42-14-12-32-29(39)22-7-5-21(6-8-22)19-35-26(37)9-10-27(35)38/h9-10,21-24,28H,1-8,11-20H2,(H,31,36)(H,32,39)(H2,33,34,40)/t21?,22?,23-,24?,28-/m0/s1

InChI Key

YVEORNHVGGJXOZ-QIEFCTSUSA-N

Isomeric SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3[C@@H]4[C@H](CS3)NC(=O)N4

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

Reaction Mechanisms and Bioconjugation Kinetics of Mal Cyclohexyl Peg3 Biotin

Role as a Linker

The compound functions as a heterobifunctional crosslinker , meaning it has two different reactive ends that can connect two different types of molecules. jenkemusa.comrsc.org

Thiol-Reactive End : The maleimide (B117702) group enables the specific and covalent attachment of the linker to molecules containing free sulfhydryl groups, such as proteins or peptides with cysteine residues. This reaction forms a stable thioether bond under mild, physiological pH conditions (6.5-7.5).

Biotin (B1667282) Affinity End : The biotin end serves as a powerful affinity tag. It binds with extremely high affinity and specificity to avidin (B1170675) and streptavidin proteins. biochempeg.com This interaction is one of the strongest known non-covalent biological interactions, making it ideal for capture, immobilization, and detection applications.

Spacer Function : The PEG3-cyclohexyl spacer provides critical distance between the two conjugated molecules, which helps to minimize steric hindrance and preserve the biological activity of the labeled molecule. jenkemusa.com It also confers increased water solubility to the final conjugate.

Specific Applications in Research and Development

The unique properties of Mal-Cyclohexyl-PEG3-Biotin enable its use in a wide array of research and development applications:

Protein and Peptide Biotinylation : It is used to attach a biotin label to proteins, peptides, or other biomolecules that have a free cysteine residue. The resulting biotinylated molecule can then be easily detected with streptavidin-enzyme conjugates (e.g., in ELISA or Western blotting) or purified from a complex mixture using streptavidin-coated affinity columns or magnetic beads.

Surface Immobilization : The linker can be used to attach thiol-containing biomolecules to a surface coated with streptavidin, or conversely, to attach biotinylated molecules to a thiol-functionalized surface. rsc.org This is a common strategy for creating biosensors and other diagnostic platforms. rsc.org

Nanoparticle Functionalization : Researchers use this linker to functionalize nanoparticles for targeted imaging and bioassays. rsc.org For example, a thiol-containing quantum dot could be conjugated with the linker, allowing it to be targeted or captured via the biotin-streptavidin system.

Antibody-Drug Conjugate (ADC) Research : In the field of targeted therapeutics, linkers are a critical component of ADCs. While this specific linker might be used in model systems, the principles of using a stable maleimide linkage (often with a cyclohexyl group for stability) and a targeting or functional moiety are central to ADC design. jenkemusa.comrsc.org

Hydrogel Functionalization : The linker enables the site-selective incorporation of biotin into hydrogel networks, allowing for the subsequent affinity-based binding of proteins or cells. rsc.org

Advanced Applications of Mal Cyclohexyl Peg3 Biotin in Biomolecular Research Systems

Thiol-Maleimide Conjugation

The primary mechanism of action involves the reaction of the maleimide (B117702) group with a free sulfhydryl group. The double bond of the maleimide ring is susceptible to nucleophilic attack by the sulfur atom of a thiol. This reaction, known as a Michael addition, results in the formation of a stable thioether linkage. The reaction is highly specific for thiols within the pH range of

Methodological Considerations and Analytical Characterization of Mal Cyclohexyl Peg3 Biotin Conjugates

Targeted Drug Delivery

The biotin (B1667282) moiety of Mal-Cyclohexyl-PEG3-Biotin can be exploited for targeted drug delivery to cancer cells. Many cancer cells overexpress the biotin receptor, which is involved in the uptake of this essential vitamin. nih.govnih.gov By conjugating a therapeutic agent to a nanoparticle or a carrier molecule and then functionalizing the surface with this compound, the resulting complex can be selectively targeted to cancer cells. The maleimide (B117702) group can be used to attach the linker to the drug carrier, while the biotin group facilitates receptor-mediated endocytosis into the target cells, thereby increasing the local concentration of the drug and potentially reducing systemic toxicity. nih.gov

Proteomics

In the field of proteomics, which involves the large-scale study of proteins, this compound is a valuable tool for identifying and characterizing protein interactions. One common application is in pull-down assays. A "bait" protein is first biotinylated using this linker. This biotinylated bait is then incubated with a cell lysate or a complex protein mixture. The bait protein, along with any interacting "prey" proteins, can be captured using streptavidin-coated beads. The captured proteins are then eluted and identified by mass spectrometry. This approach allows for the discovery of novel protein-protein interactions.

Immunoassays

In immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), the high affinity of the biotin-streptavidin interaction is often used to enhance signal detection. thermofisher.com this compound can be used to biotinylate detection antibodies. In a typical sandwich ELISA, an unlabeled capture antibody is immobilized on a plate. The antigen is then added, followed by a biotinylated detection antibody that binds to a different epitope on the antigen. Finally, streptavidin conjugated to a reporter enzyme is added. The strong biotin-streptavidin interaction ensures a robust signal, leading to a highly sensitive assay. The use of biotinylated antibodies is also prevalent in other immunoassay formats, including flow cytometry, where it allows for signal amplification and flexibility in multicolor panel design. bio-rad-antibodies.comnih.govbiocompare.com

Q & A

Q. How can I adapt this compound for super-resolution microscopy without quenching biotin signals?

  • Methodological Answer : Pair with photo-stable streptavidin conjugates (e.g., Alexa Fluor 647). Optimize labeling density to avoid steric overcrowding using titration assays. For STORM/PALM, incorporate oxygen scavengers (e.g., glucose oxidase) and thiol-containing imaging buffers to reduce photobleaching. Validate localization precision via cluster analysis .

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